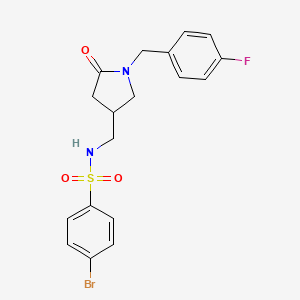
4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical of significant interest due to its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. Its intricate molecular configuration offers a range of chemical interactions, making it a versatile compound for scientific exploration.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis of this compound typically begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride, 4-fluorobenzylamine, and 3-oxopyrrolidine.
Reaction Steps
Step 1: : The initial step involves the formation of an intermediate by reacting 4-bromobenzenesulfonyl chloride with 3-oxopyrrolidine in the presence of a base like triethylamine, yielding a sulfonamide intermediate.
Step 2: : The intermediate undergoes nucleophilic substitution with 4-fluorobenzylamine under controlled conditions to form the final product.
Reaction Conditions: : Typical conditions include a solvent such as dichloromethane or dimethylformamide, and reaction temperatures range from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis follows similar steps but is optimized for large-scale production. This involves the use of automated reactors, precise control over reaction parameters, and continuous monitoring to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, typically targeting the pyrrolidinone ring, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may involve the conversion of the sulfonamide group to an amine, altering the compound’s properties.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution Reagents: : Halogenating agents, alkylating agents, and various nucleophiles can be used under appropriate conditions such as acidic or basic environments.
Major Products Formed:
Oxidized derivatives of the pyrrolidinone ring.
Reduced amine derivatives of the sulfonamide group.
Various substituted aromatic products depending on the reagents used.
科学研究应用
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules, providing pathways to create diverse chemical libraries for research.
Biology: : It is used in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: : The compound’s structure is evaluated for potential pharmaceutical applications, including as a lead compound in drug discovery for conditions such as cancer, inflammation, and neurological disorders.
Industry: : In the industrial sector, it is used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.
作用机制
Mechanism: : The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular Targets and Pathways
Enzyme Inhibition: : It can inhibit key enzymes by binding to their active sites, blocking substrate access.
Receptor Modulation: : It may interact with cellular receptors, influencing signal transduction pathways.
相似化合物的比较
Comparison: : 4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique substituents which impart specific electronic and steric properties, influencing its reactivity and interaction with biological targets.
List of Similar Compounds
N-(4-fluorobenzyl)-N-methyl-4-bromobenzenesulfonamide
4-bromo-N-(benzyl)-N-methylbenzenesulfonamide
4-fluoro-N-(pyrrolidin-3-yl)methylbenzenesulfonamide
Each of these compounds has varying substituents which alter their chemical behavior and applications, providing a spectrum of reactivity and biological activity.
This compound, with its distinct structure and versatile applications, highlights the interplay between chemical synthesis, reactivity, and potential for scientific exploration and industrial application.
属性
IUPAC Name |
4-bromo-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3S/c19-15-3-7-17(8-4-15)26(24,25)21-10-14-9-18(23)22(12-14)11-13-1-5-16(20)6-2-13/h1-8,14,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZAUNFFMVSGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B2959611.png)
![1-(2-Methoxypyridin-4-yl)-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2959612.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2959614.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)
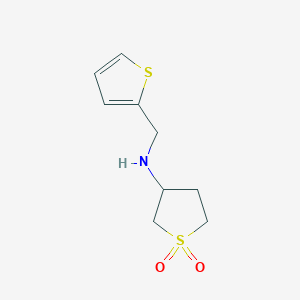
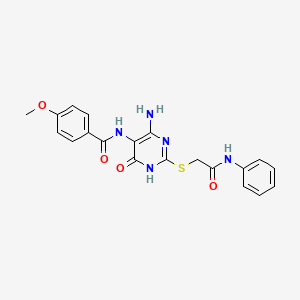
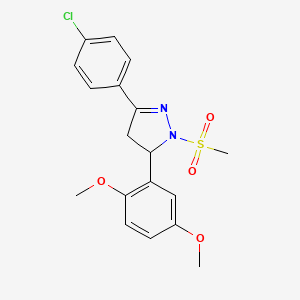
![2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide](/img/structure/B2959628.png)
![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)
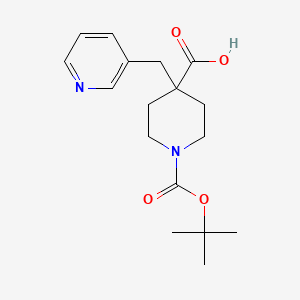
![3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine](/img/structure/B2959631.png)
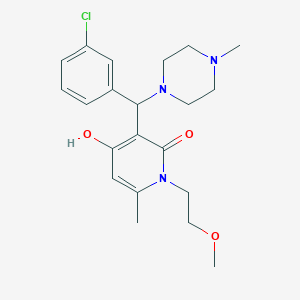
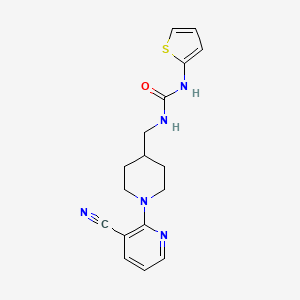
![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
